
2H-Indazole, 2,5,6-trinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Indazole, 2,5,6-trinitro-: is a nitrogen-containing heterocyclic compound with three nitro groups attached to the indazole ring Indazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indazole, 2,5,6-trinitro- can be achieved through various methods. One common approach involves the nitration of 2H-indazole using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the indazole ring.
Industrial Production Methods: Industrial production of 2H-Indazole, 2,5,6-trinitro- may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Indazole, 2,5,6-trinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents.
Substitution: Nucleophiles such as amines or thiols, suitable solvents, and sometimes a base to facilitate the reaction.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Major Products Formed:
Reduction: Formation of 2H-Indazole, 2,5,6-triamino-.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Applications De Recherche Scientifique
Chemistry: 2H-Indazole, 2,5,6-trinitro- is used as a building block in the synthesis of more complex organic molecules. Its reactivity due to the presence of nitro groups makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents. Research has focused on developing new drugs based on the indazole scaffold for treating various infections and inflammatory conditions .
Medicine: Indazole derivatives, including those with nitro groups, are being investigated for their anticancer properties. The nitro groups can enhance the compound’s ability to interact with biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, 2H-Indazole, 2,5,6-trinitro- is used in the production of dyes, pigments, and explosives
Mécanisme D'action
The mechanism of action of 2H-Indazole, 2,5,6-trinitro- and its derivatives involves interactions with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. For example, in anticancer applications, the compound may induce oxidative stress and DNA damage in cancer cells, leading to cell death .
Comparaison Avec Des Composés Similaires
- 2H-Indazole, 3-nitro-
- 2H-Indazole, 4-nitro-
- 2H-Indazole, 5-nitro-
Comparison: 2H-Indazole, 2,5,6-trinitro- is unique due to the presence of three nitro groups, which significantly enhances its reactivity compared to mono- or di-nitro indazole derivatives. This increased reactivity makes it more versatile in chemical synthesis and potentially more potent in biological applications .
Propriétés
Numéro CAS |
59601-94-4 |
|---|---|
Formule moléculaire |
C7H3N5O6 |
Poids moléculaire |
253.13 g/mol |
Nom IUPAC |
2,5,6-trinitroindazole |
InChI |
InChI=1S/C7H3N5O6/c13-10(14)6-1-4-3-9(12(17)18)8-5(4)2-7(6)11(15)16/h1-3H |
Clé InChI |
KVUARTNXJNQJKH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=NN(C=C21)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinoline, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14611369.png)
![[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol](/img/structure/B14611372.png)

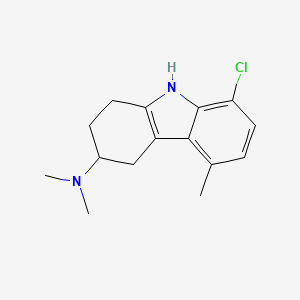
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1,5-diphenyl-](/img/structure/B14611385.png)
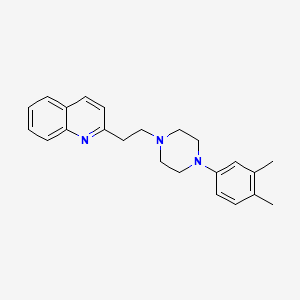
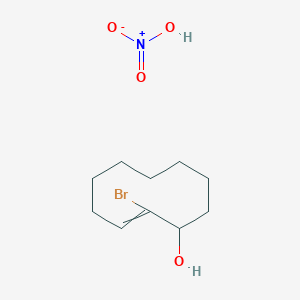
![Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl-](/img/structure/B14611400.png)
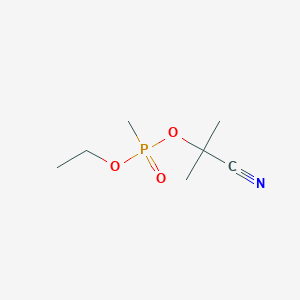
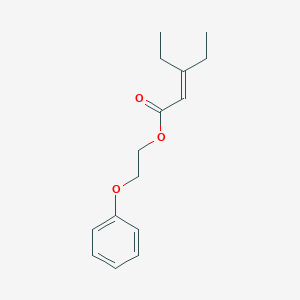
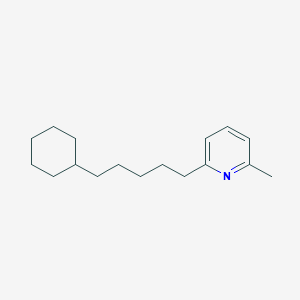
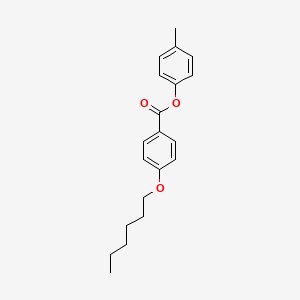
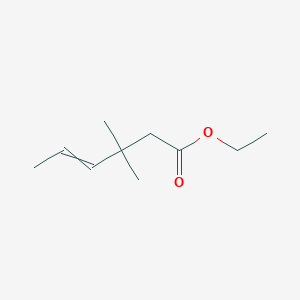
![[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one](/img/structure/B14611436.png)
